molecular formula C20H26O5 B016027 Sculponeatin K CAS No. 477529-70-7

Sculponeatin K

Cat. No. B016027
M. Wt: 346.4 g/mol
InChI Key: ZNIKODHXEGJBEP-JIHJFMGJSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to sculponeatin K, specifically sculponeatin N, involves complex chemical processes. For instance, the total synthesis of (±)-sculponeatin N highlights a regio- and stereoselective aldol reaction to form a lactone, an intramolecular Diels-Alder reaction for B and C rings formation, and a radical cyclization to forge the D ring (Pan et al., 2014). Another synthesis approach for sculponeatin N utilized diastereoselective Nazarov and ring-closing metathesis reactions, showcasing the versatility in synthesizing such complex molecules (Moritz et al., 2014).

Molecular Structure Analysis

The structure of sculponeatins, including K, has been elucidated using spectral properties and X-ray crystallographic analysis. This detailed analysis has allowed for a clear understanding of their complex molecular framework, which is crucial for studying their bioactivity and synthesizing analogs (Jiang et al., 2010).

Chemical Reactions and Properties

Research on sculponeatin K and related compounds involves exploring their chemical behavior and reactions. While specific reactions involving sculponeatin K are not detailed in the available literature, studies on similar compounds indicate a range of chemical transformations that these molecules can undergo, contributing to their biological activity and potential pharmacological applications.

Physical Properties Analysis

The physical properties of sculponeatin K, such as solubility, melting point, and crystal structure, are essential for understanding its chemical nature and for the development of derivatives with enhanced biological activities. These properties are typically determined through experimental studies focusing on the compound's isolation and characterization.

Chemical Properties Analysis

The chemical properties of sculponeatin K, including reactivity, stability, and functional group interactions, play a significant role in its biological effects. The compound's cytotoxicity against tumor cells, for example, is directly related to its chemical structure and the presence of specific functional groups that interact with biological targets (Jiang et al., 2010).

Scientific Research Applications

  • Antioxidative Properties : Sculponeatin K exhibits significant antioxidation action, effectively scavenging oxygen and hydroxyl free radicals. This antioxidative effect is also evident in diminishing mitochondria lipid peroxidation induced by free radicals (Xia, 2002); (Shi, 1999).

  • Cytotoxic Activity Against Tumor Cells : Several studies have demonstrated Sculponeatin K's significant cytotoxic activity against human tumor cell lines such as K562 and HepG2. It has been shown to inhibit NO production in LPS-stimulated RAW264.7 cells, indicating its potential in cancer treatment (Jiang et al., 2014); (Wang et al., 2009); (Li et al., 2010).

  • Inhibition of DNA Polymerase Activity : Compounds similar to Sculponeatin K, isolated from marine-derived fungi, have shown distinct inhibition spectra against eukaryotic DNA polymerases. This suggests potential applications in developing new anti-cancer drugs (Perpelescu et al., 2002).

  • Synthesis and Structural Analysis : Research has also focused on the total synthesis of Sculponeatin K and its derivatives, highlighting its complex structure and potential for further medicinal chemistry exploration (Moritz et al., 2014); (Pan et al., 2014); (Li et al., 2020).

properties

IUPAC Name

(1S,1'S,4'R,5S,6S,7'R,8'R,9R,11R)-11-hydroxy-4'-methyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,9'-6,10-dioxatricyclo[5.2.1.04,8]decane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-10-11-3-4-12-19(7-11,15(10)21)17(22)24-9-20(12)13-5-6-18(2)8-23-16(25-13)14(18)20/h11-16,21H,1,3-9H2,2H3/t11-,12-,13+,14-,15-,16-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIKODHXEGJBEP-JIHJFMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4(C1C(O3)OC2)COC(=O)C56C4CCC(C5)C(=C)C6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3[C@@]4([C@@H]1[C@@H](O3)OC2)COC(=O)[C@]56[C@H]4CC[C@H](C5)C(=C)[C@H]6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sculponeatin K

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HY Jiang, WG Wang, M Zhou, HY Wu, R Zhan… - Chinese Chemical …, 2014 - Elsevier
One new 6,7-seco-ent-kaurane diterpenoid, sculponin T (1), was isolated from the aerial parts of Isodon sculponeatus, along with four known analogs, sculponeatin J (2), sculponeatin K …
F Wang, XM Li, JK Liu - Chemical and Pharmaceutical Bulletin, 2009 - jstage.jst.go.jp
… , sculponeatins N (1) and O (2), and a new A-ring contracted oleanane triterpene, sculponeatic acid (5), as well as three known terpenoids, sculponeatin A (3),4) sculponeatin K (4),9) …
Number of citations: 31 www.jstage.jst.go.jp
HD Sun, SX Huang, QB Han - Natural Product Reports, 2006 - pubs.rsc.org
Covering: 1984 to November 2005 Isodon species (Labiatae) are widely distributed plants, many of which are used in folk medicine. Over the past twenty years, they have received …
Number of citations: 566 0-pubs-rsc-org.brum.beds.ac.uk
杨黎彬, 黄胜雄, 普建新, 李丽梅, 赵勇 - 现代中药研究与实践, 2013 - cqvip.com
… ,5),sculponin F(6),大鄂变形甲素(macrocalyxoformin A,7),isodocarpin(8),sculponin B(9),皱 叶香茶菜素(rugosanin,10),黄花香茶菜素D(sculponeatin D,11),黄花香茶菜素K(sculponeatin K,12…
Number of citations: 2 www.cqvip.com
姜北 - 2001
Number of citations: 1

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